Tert-butyl 6-bromopicolinate

Description

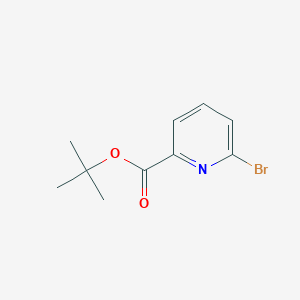

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 6-bromopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-5-4-6-8(11)12-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFVWFOLGYTRBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910044-07-4 | |

| Record name | tert-Butyl 6-bromopicolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatile Role of Tert-butyl 6-bromopicolinate in Modern Organic Synthesis: A Technical Guide

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Synthetic Utility of Tert-butyl 6-bromopicolinate

This compound has emerged as a pivotal building block in contemporary organic synthesis, prized for its versatile reactivity and strategic importance in the construction of complex molecular architectures. This technical guide provides an in-depth analysis of its core applications, focusing on its role in palladium-catalyzed cross-coupling reactions, which are fundamental to the discovery and development of novel pharmaceuticals and functional materials.

At its core, this compound is a strategically functionalized pyridine derivative. The presence of a bromine atom at the 6-position renders this site susceptible to a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions. The tert-butyl ester at the 2-position serves as a robust protecting group for the carboxylic acid, stable under a range of reaction conditions and readily cleavable when desired. This combination of a reactive handle and a stable protecting group makes it an ideal substrate for a multitude of synthetic transformations.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound lies in its application as an electrophilic partner in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These reactions are cornerstones of modern synthetic chemistry, enabling the efficient and selective formation of bonds that are critical for the assembly of diverse molecular scaffolds.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon (sp²-sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. In this context, this compound is coupled with a variety of organoboron reagents, such as boronic acids or their esters, to introduce a wide range of aryl or vinyl substituents at the 6-position of the picolinate ring. This reaction is widely employed in the synthesis of biaryl and vinyl-substituted pyridine derivatives, which are common motifs in medicinally active compounds.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Generalized workflow for the Suzuki-Miyaura coupling.

A typical experimental protocol involves the reaction of this compound with a boronic acid in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base, like potassium carbonate, in a solvent system like dioxane and water.

| Parameter | Typical Condition |

| Palladium Catalyst | Pd(dppf)Cl₂ (1-5 mol%) |

| Ligand | dppf (as part of the pre-catalyst) |

| Base | K₂CO₃, Cs₂CO₃ |

| Solvent | Dioxane/Water, Toluene/Water |

| Temperature | 80-110 °C |

| Typical Yields | 70-95% |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the direct installation of an alkynyl group onto the pyridine ring, a valuable transformation for accessing rigid, linear scaffolds found in various functional materials and pharmaceutical intermediates. This reaction involves the coupling of this compound with a terminal alkyne, co-catalyzed by palladium and copper salts.

Catalytic Cycle of Sonogashira Coupling

Caption: Simplified catalytic cycle of the Sonogashira coupling.

Detailed experimental protocols generally require an inert atmosphere to prevent the deactivation of the catalyst and undesirable side reactions.

| Parameter | Typical Condition |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) |

| Copper Co-catalyst | CuI (1-10 mol%) |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA) |

| Solvent | THF, DMF |

| Temperature | Room Temperature to 80 °C |

| Typical Yields | 60-90% |

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds. It allows for the coupling of this compound with a wide array of primary and secondary amines, providing access to a diverse range of 6-amino-picolinate derivatives. These products are valuable intermediates in the synthesis of numerous biologically active compounds.

Experimental Protocol for Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination of a compound structurally similar to this compound, tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate, provides a strong template for this reaction.

To a reaction vessel are added:

-

This compound (1.0 equiv)

-

The desired amine (1.1-1.5 equiv)

-

A palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

-

A suitable phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%)

-

A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equiv)

-

Anhydrous solvent (e.g., toluene, dioxane)

The mixture is degassed and heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS. The reaction is then cooled, subjected to an aqueous work-up, and the product is isolated and purified, typically by column chromatography.

| Parameter | Typical Condition |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | XPhos, SPhos, BINAP |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF |

| Temperature | 80-120 °C |

| Typical Yields | 75-98% |

Logical Relationship of Core Reactions

Caption: Core synthetic routes from this compound.

Conclusion

This compound is an indispensable tool for the modern organic chemist. Its utility in palladium-catalyzed cross-coupling reactions provides a reliable and efficient entry point to a vast array of substituted pyridine derivatives. The ability to selectively introduce aryl, vinyl, alkynyl, and amino functionalities at the 6-position, coupled with the stability and eventual deprotection of the tert-butyl ester, makes it a highly valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The methodologies outlined in this guide serve as a foundational resource for researchers and scientists engaged in the pursuit of novel molecular entities.

An In-depth Technical Guide to Tert-butyl 6-bromopicolinate: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 6-bromopicolinate is a key heterocyclic building block extensively utilized in medicinal chemistry and materials science. Its strategic substitution pattern, featuring a bromine atom and a bulky tert-butyl ester group on the pyridine ring, makes it an invaluable precursor for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and application in palladium-catalyzed cross-coupling reactions.

Chemical Structure and Properties

This compound, with the systematic IUPAC name tert-butyl 6-bromopyridine-2-carboxylate, is a solid compound at room temperature. The presence of the bromine atom at the 6-position of the pyridine ring provides a reactive handle for various cross-coupling reactions, while the tert-butyl ester at the 2-position serves as a sterically hindering protecting group for the carboxylic acid, which can be deprotected under acidic conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. While specific data for melting point and solubility are not consistently reported in publicly available literature, its physical form as a solid and recommended storage conditions provide practical guidance for handling and use.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂BrNO₂ | [1] |

| Molecular Weight | 258.11 g/mol | [2] |

| CAS Number | 910044-07-4 | |

| Appearance | Solid | |

| Storage Temperature | 2-8 °C, Inert atmosphere | |

| SMILES | CC(C)(C)OC(=O)C1=NC(=CC=C1)Br | [1] |

| InChI | InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-5-4-6-8(11)12-7/h4-6H,1-3H3 | [1] |

Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Proton | δ (ppm) |

| t-Bu (9H, s) | ~1.6 |

| Pyridine-H (3H, m) | 7.5-8.0 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general method can be adapted from the synthesis of similar substituted picolinates. The following is a representative experimental protocol.

Experimental Protocol: Synthesis from 6-bromopicolinic acid

Materials:

-

6-bromopicolinic acid

-

tert-Butyl acetate

-

Strong acid catalyst (e.g., Amberlyst 15) or Boron Trifluoride Diethyl Etherate

-

Anhydrous toluene or dichloromethane

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a solution of 6-bromopicolinic acid in a suitable anhydrous solvent (e.g., toluene), add an excess of tert-butyl acetate.

-

Add a catalytic amount of a strong acid catalyst or a Lewis acid such as boron trifluoride diethyl etherate.

-

Stir the reaction mixture at room temperature to 50 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Caption: General workflow for the synthesis of this compound.

Applications in Cross-Coupling Reactions

This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)

-

Water

-

Standard Schlenk line or glovebox techniques

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv), phenylboronic acid (1.2 equiv), palladium catalyst (0.02-0.05 equiv), and base (2.0-3.0 equiv).

-

Add the anhydrous solvent and a small amount of water.

-

Degas the reaction mixture by several cycles of vacuum and backfilling with the inert gas.

-

Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide, catalyzed by a palladium complex.

Materials:

-

This compound

-

Aniline

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., BINAP, XPhos)

-

Base (e.g., NaOt-Bu, K₃PO₄)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

-

Standard Schlenk line or glovebox techniques

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask.

-

Add this compound and the anhydrous solvent.

-

Add aniline to the reaction mixture.

-

Seal the flask and heat the mixture to 80-110 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.

-

Concentrate the filtrate and purify the residue by flash column chromatography.[3]

Biological Significance of Picolinates

While specific signaling pathways involving this compound are not documented, the broader class of picolinate derivatives has been shown to possess significant biological activity. For instance, substituted picolinates are investigated as potential herbicides, acting as synthetic auxins.[4][5] Other studies have explored N-methyl-picolinamide derivatives as potential antitumor agents.[6] The picolinate moiety is also found in chromium picolinate, a nutritional supplement that has been studied for its role in insulin signaling pathways.

The diagram below illustrates a generalized concept of how a substituted picolinate might interfere with a biological signaling pathway, based on the known activities of related compounds.

Caption: Hypothetical signaling pathway modulation by a substituted picolinate.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its utility is primarily demonstrated through its participation in palladium-catalyzed cross-coupling reactions, which allow for the efficient construction of complex molecular architectures. This guide provides researchers and drug development professionals with a foundational understanding of its properties and detailed protocols for its application, facilitating its use in the discovery and development of new chemical entities.

References

- 1. PubChemLite - this compound (C10H12BrNO2) [pubchemlite.lcsb.uni.lu]

- 2. 910044-07-4 | this compound - Moldb [moldb.com]

- 3. benchchem.com [benchchem.com]

- 4. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Tert-butyl 6-bromopicolinate in Drug Discovery and Development

CAS Number: 910044-07-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl 6-bromopicolinate, a key building block in medicinal chemistry. We will cover its chemical and physical properties, a detailed synthesis protocol, and its application in the synthesis of complex pharmaceutical agents, including a key intermediate for the MEK inhibitor, Trametinib.

Physicochemical Properties

This compound is a solid at room temperature with a molecular weight of 258.11 g/mol . It is a heterocyclic building block that is valuable in organic synthesis due to its dual functionality: a bromine atom susceptible to various cross-coupling reactions and a tert-butyl ester protecting group.

| Property | Value | Reference |

| CAS Number | 910044-07-4 | |

| Molecular Formula | C₁₀H₁₂BrNO₂ | |

| Molecular Weight | 258.11 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| Storage | 2-8°C, Inert atmosphere |

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of 6-bromopicolinic acid.

Experimental Protocol: Esterification of 6-Bromopicolinic Acid

This protocol outlines the synthesis of this compound from 6-bromopicolinic acid using di-tert-butyl dicarbonate.

Materials:

-

6-Bromopicolinic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Tert-butanol (t-BuOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 6-bromopicolinic acid (1.0 eq) in a mixture of tert-butanol and dichloromethane, add 4-(dimethylamino)pyridine (0.1 eq) and di-tert-butyl dicarbonate (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Applications in Drug Discovery: Synthesis of a Trametinib Intermediate

This compound is a crucial intermediate in the synthesis of Trametinib, a MEK inhibitor used in the treatment of various cancers.[1][2] The following section details a key Suzuki coupling reaction to form a biaryl compound, a core structure in many pharmaceutical agents.

Experimental Protocol: Suzuki Coupling Reaction

This protocol describes the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid pinacol ester.

Materials:

-

This compound

-

Tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate (1.1 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

-

Heat the reaction mixture to 80-90°C and stir for 4-8 hours.

-

Monitor the reaction progress by LC-MS or TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired biaryl product.

Signaling Pathway and Experimental Workflow

The MEK inhibitor Trametinib, synthesized using the intermediate derived from this compound, targets the MAPK/ERK signaling pathway. This pathway is often hyperactivated in cancer due to mutations in proteins like BRAF and RAS.[1]

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib.

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a biaryl compound using this compound.

Caption: Experimental workflow for a Suzuki coupling reaction.

References

A Technical Guide to Tert-butyl 6-bromopicolinate: Properties and Applications in Cross-Coupling Reactions

For Immediate Release

This technical guide provides an in-depth overview of tert-butyl 6-bromopicolinate, a key heterocyclic building block for researchers, scientists, and professionals in drug development and medicinal chemistry. This document details the compound's molecular properties and presents a comprehensive, generalized protocol for its application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.

Compound Data Summary

This compound, also known as tert-butyl 6-bromopyridine-2-carboxylate, is a versatile synthetic intermediate. Its key quantitative data are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₁₂BrNO₂ | [1][2][3] |

| Molecular Weight | 258.11 g/mol | [1][2][3][4][5] |

| CAS Number | 910044-07-4 | [1][2][3][4][5][6] |

| Appearance | Solid | |

| Purity | Typically ≥97% | [1][5] |

Role in Drug Development and Organic Synthesis

This compound serves as a crucial starting material in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The presence of a bromine atom on the pyridine ring makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are fundamental in creating carbon-carbon bonds, allowing for the introduction of diverse molecular fragments onto the pyridine scaffold, a common motif in biologically active compounds. The tert-butyl ester group provides steric hindrance and can act as a protecting group that can be removed under acidic conditions if necessary.

Experimental Protocols: Palladium-Catalyzed Cross-Coupling

The following sections provide detailed, generalized methodologies for two key cross-coupling reactions utilizing this compound. These protocols are intended as a starting point and may require optimization for specific substrates.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming biaryl compounds by coupling an organoboron species with an organohalide.

Objective: To couple this compound with a generic arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 to 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2-3 eq).

-

Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.

-

Add the palladium catalyst to the flask under a positive flow of inert gas.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Objective: To couple this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (1.1 to 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

-

Copper(I) cocatalyst (e.g., CuI, 1-10 mol%)

-

Amine base/solvent (e.g., triethylamine, diisopropylethylamine)

-

Optional co-solvent (e.g., THF, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add the palladium catalyst and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add this compound (1.0 eq) followed by the degassed amine base and any co-solvent.

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, washing with an organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to obtain the pure alkynylated pyridine derivative.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the Suzuki cross-coupling reaction described in section 3.1.

Caption: Generalized experimental workflow for a Suzuki cross-coupling reaction.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry and organic synthesis. Its utility in forming new carbon-carbon bonds via robust and well-established palladium-catalyzed cross-coupling reactions makes it an essential tool for the synthesis of novel compounds with potential therapeutic applications. The provided protocols serve as a foundational guide for researchers to harness the synthetic potential of this important intermediate.

References

An In-depth Technical Guide to the Synthesis of Tert-butyl 6-bromopicolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for tert-butyl 6-bromopicolinate, a key heterocyclic building block in pharmaceutical research and development. This document offers a comparative analysis of common synthetic routes, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in the practical application of these methodologies.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of complex organic molecules, particularly those with applications in medicinal chemistry. Its structure, featuring a pyridine ring substituted with both a bromine atom and a tert-butyl ester, allows for diverse chemical modifications. The bromine atom serves as a handle for cross-coupling reactions, while the tert-butyl ester provides a sterically hindered and readily cleavable protecting group for the carboxylic acid. The efficient and scalable synthesis of this compound is therefore of significant interest to the scientific community.

Core Synthesis Pathways

The most prevalent and effective method for the synthesis of this compound is the esterification of 6-bromopicolinic acid. Several strategies can be employed for this transformation, with the use of di-tert-butyl dicarbonate being a widely adopted and efficient approach. Alternative methods, such as those employing other coupling agents or acid-catalyzed reactions with tert-butanol, offer additional synthetic options.

Pathway 1: Esterification using Di-tert-butyl Dicarbonate and DMAP

This method is favored for its mild reaction conditions and high yields. The reaction proceeds via the activation of the carboxylic acid by di-tert-butyl dicarbonate ((Boc)₂O), facilitated by a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).

Logical Workflow for Synthesis Pathway 1

Caption: Workflow for the synthesis of this compound via (Boc)₂O/DMAP method.

Detailed Experimental Protocol:

This protocol is adapted from a procedure for the synthesis of the isomeric tert-butyl 4-bromopicolinate and is expected to be highly effective for the 6-bromo isomer.

-

Reaction Setup: To a solution of 6-bromopicolinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) is added 4-(dimethylamino)pyridine (DMAP) (0.5 eq).

-

Reagent Addition: Di-tert-butyl dicarbonate (1.3 eq) is added portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for 16-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Upon completion, the reaction is quenched by the addition of water to decompose any excess di-tert-butyl dicarbonate.

-

Extraction: The aqueous layer is extracted with an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).

-

Washing: The combined organic layers are washed successively with a weak aqueous acid (e.g., 5% NaHSO₄), water, a weak aqueous base (e.g., 5% NaHCO₃), and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure this compound.

| Parameter | Value |

| Starting Material | 6-Bromopicolinic Acid |

| Key Reagents | Di-tert-butyl dicarbonate, 4-(Dimethylamino)pyridine |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | Room Temperature |

| Reaction Time | 16-24 hours |

| Typical Yield | >90% (based on analogous reactions) |

Table 1: Summary of reaction parameters for the (Boc)₂O/DMAP mediated synthesis.

Pathway 2: Steglich Esterification

The Steglich esterification utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in conjunction with a catalytic amount of DMAP to facilitate the esterification of the carboxylic acid with tert-butanol.

Signaling Pathway for Steglich Esterification

Caption: Key intermediates in the Steglich esterification of 6-bromopicolinic acid.

Detailed Experimental Protocol:

-

Reaction Setup: 6-bromopicolinic acid (1.0 eq), tert-butanol (3.0 eq), and DMAP (0.08 eq) are dissolved in a suitable anhydrous solvent, such as dichloromethane (DCM).

-

Reagent Addition: The solution is cooled to 0 °C, and DCC (1.1 eq) is added portion-wise.

-

Reaction Progression: The reaction mixture is stirred at 0 °C for a short period and then allowed to warm to room temperature and stirred for several hours.

-

Byproduct Removal: The precipitated dicyclohexylurea (DCU) is removed by filtration.

-

Workup: The filtrate is washed with dilute aqueous acid (e.g., 0.5 N HCl) and saturated aqueous sodium bicarbonate.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Purification: The crude product is purified by distillation under reduced pressure or by column chromatography.

| Parameter | Value |

| Starting Material | 6-Bromopicolinic Acid |

| Key Reagents | N,N'-Dicyclohexylcarbodiimide (DCC), 4-(Dimethylamino)pyridine (DMAP), tert-Butanol |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 3-5 hours |

| Typical Yield | 70-85% |

Table 2: Summary of reaction parameters for the Steglich esterification.

Quantitative Data Summary

| Synthesis Pathway | Key Reagents | Solvent | Temperature | Typical Yield | Purity |

| (Boc)₂O/DMAP | (Boc)₂O, DMAP | THF | Room Temp. | >90% | >97% |

| Steglich Esterification | DCC, DMAP, t-BuOH | DCM | 0 °C to RT | 70-85% | >95% |

Table 3: Comparative summary of synthesis pathways for this compound.

Conclusion

The synthesis of this compound is most efficiently achieved through the esterification of 6-bromopicolinic acid using di-tert-butyl dicarbonate and a catalytic amount of DMAP. This method offers high yields under mild conditions, making it suitable for both laboratory-scale and potential scale-up operations. The Steglich esterification presents a viable alternative, although it may involve more rigorous purification to remove the dicyclohexylurea byproduct. The selection of the optimal synthetic route will depend on factors such as substrate availability, desired scale, and purification capabilities. This guide provides the necessary technical details to enable researchers to make informed decisions and successfully synthesize this important chemical intermediate.

Functional Group Compatibility in Reactions of Tert-butyl 6-bromopicolinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 6-bromopicolinate is a versatile building block in modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical and materials science applications. Its structure, featuring a 2-bromopyridine core, a sterically demanding tert-butyl ester, and a coordinating pyridine nitrogen, presents a unique landscape of reactivity and functional group compatibility. This technical guide provides a comprehensive overview of the functional group tolerance of this compound in a range of common and powerful cross-coupling and substitution reactions. The stability of the tert-butyl ester and the reactivity of the C-Br bond are critically examined under various reaction conditions, offering valuable insights for synthetic planning and methodology development.

The 2-bromopyridine moiety is generally more reactive than its chloro-analogue in palladium-catalyzed cross-coupling reactions due to the lower carbon-bromine bond dissociation energy, allowing for milder reaction conditions. The tert-butyl ester group is a robust protecting group for the carboxylic acid, generally stable to basic, nucleophilic, and many organometallic reagents, but readily cleaved under acidic conditions. This guide will delve into the specifics of this interplay in key transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The compatibility of this compound in these transformations is crucial for its utility as a synthetic intermediate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C(sp²)-C(sp²) bonds. This compound readily participates in these reactions with a variety of aryl- and heteroarylboronic acids and their esters. The tert-butyl ester is generally stable under the basic conditions typically employed.

Quantitative Data for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Compatible Functional Groups on Partner | Incompatible Functional Groups on Partner |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 | Alkyl, OMe | - |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 8 | 92 | OMe | - |

| 4-Acetylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 78 | Ketone | - |

| 3-Cyanophenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 12 | 85 | Nitrile | - |

| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 85 | 12 | 88 | Thiophene | - |

| Pyridine-3-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 100 | 18 | 75 | Pyridine | - |

Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.) is taken in a degassed solvent system (e.g., toluene/H₂O 4:1). The reaction mixture is heated under an inert atmosphere (N₂ or Ar) at the specified temperature until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds and is highly effective with this compound. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. The tert-butyl ester remains intact under these conditions.

Quantitative Data for Sonogashira Coupling

| Alkyne Partner | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Compatible Functional Groups on Partner | Incompatible Functional Groups on Partner |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | 95 | Phenyl | - |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 50 | 4 | 98 | TMS | - |

| 1-Octyne | Pd(PPh₃)₂Cl₂ | CuI | i-Pr₂NEt | Acetonitrile | 70 | 8 | 89 | Alkyl | - |

| Propargyl alcohol | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 12 | 85 | Hydroxyl | - |

| 4-Ethynylanisole | Pd(dppf)Cl₂ | CuI | Et₃N | Dioxane | 80 | 10 | 91 | OMe | - |

Experimental Protocol: Sonogashira Coupling

To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a degassed solvent (e.g., THF or DMF) are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), copper(I) iodide (0.05 equiv.), and a base (e.g., Et₃N, 2.0 equiv.). The reaction mixture is stirred under an inert atmosphere at the specified temperature until completion. The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for C-N bond formation. This compound can be successfully coupled with a variety of primary and secondary amines. The choice of ligand and base is crucial to avoid side reactions and ensure high yields. The tert-butyl ester is compatible with the strong bases often used in this reaction, such as sodium tert-butoxide.

Quantitative Data for Buchwald-Hartwig Amination

| Amine Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Compatible Functional Groups on Partner | Incompatible Functional Groups on Partner |

| Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 16 | 88 | Phenyl | - |

| 4-Methoxyaniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 12 | 90 | OMe | - |

| Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 24 | 95 | Cyclic ether | - |

| n-Butylamine | Pd(OAc)₂ / BrettPhos | LiHMDS | THF | 80 | 18 | 82 | Alkyl | - |

| Indole | Pd(OAc)₂ / DavePhos | K₂CO₃ | Dioxane | 110 | 24 | 75 | Indole | - |

Experimental Protocol: Buchwald-Hartwig Amination

An oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., BINAP, 0.04 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.). The tube is evacuated and backfilled with an inert gas. The solvent (e.g., toluene), this compound (1.0 equiv.), and the amine (1.2 equiv.) are then added. The tube is sealed and heated in an oil bath at the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography.[1][2]

Stille Coupling

The Stille coupling, which joins an organotin compound with an organic halide, is also a viable transformation for this compound. This reaction is known for its tolerance of a wide range of functional groups.[3][4] The tert-butyl ester group is stable under typical Stille conditions.

Quantitative Data for Stille Coupling

| Organostannane Partner | Catalyst System | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Compatible Functional Groups on Partner | Incompatible Functional Groups on Partner |

| (Tributylstannyl)benzene | Pd(PPh₃)₄ | - | Toluene | 110 | 12 | 85 | Phenyl | - |

| 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ | - | DMF | 100 | 8 | 88 | Thiophene | - |

| Vinyltributylstannane | Pd₂(dba)₃ / P(fur)₃ | LiCl | THF | 70 | 6 | 90 | Vinyl | - |

| (Tributylstannyl)pyridine | Pd(PPh₃)₄ | CuI | NMP | 120 | 24 | 70 | Pyridine | - |

Experimental Protocol: Stille Coupling

A mixture of this compound (1.0 equiv.), the organostannane (1.1 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) in a degassed solvent (e.g., toluene or THF) is heated under an inert atmosphere. In some cases, additives like LiCl or CuI can accelerate the reaction. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled and filtered to remove the catalyst. The filtrate is then subjected to an aqueous workup, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[5]

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine ring and the carboxylate group can render the 6-position of the picolinate susceptible to nucleophilic aromatic substitution, although this is generally less common than palladium-catalyzed cross-coupling reactions for 2-bromopyridines. Strong nucleophiles are typically required, and the reaction may necessitate elevated temperatures. The tert-butyl ester is generally stable under these conditions, especially with non-hydrolytic nucleophiles.

Compatibility in Nucleophilic Aromatic Substitution

| Nucleophile | Reagent | Solvent | Temp. (°C) | Outcome | Comments |

| Methoxide | NaOMe | MeOH | Reflux | Substitution | Good yields are often observed. |

| Thiophenoxide | PhSNa | DMF | 100 | Substitution | Generally proceeds well. |

| Ammonia | NH₃ (aq.) | Dioxane | 150 (sealed tube) | Substitution | Harsh conditions may be required. |

| Piperidine | Piperidine | NMP | 120 | Substitution | Can proceed without a catalyst. |

Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide

To a solution of this compound (1.0 equiv.) in methanol is added sodium methoxide (1.5 equiv.). The mixture is heated at reflux and the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Metal-Halogen Exchange

Metal-halogen exchange is a powerful method for generating organometallic reagents from organic halides. This compound can undergo this transformation, typically at low temperatures, to form a 6-lithiated or 6-magnesiated pyridine intermediate, which can then be trapped with various electrophiles. The tert-butyl ester is generally compatible with these conditions, provided that the temperature is kept low to prevent attack by the highly reactive organometallic intermediate.

Compatibility in Metal-Halogen Exchange

| Reagent | Solvent | Temp. (°C) | Intermediate | Subsequent Reaction with Electrophiles |

| n-BuLi | THF | -78 | 6-Lithio-picolinate | Aldehydes, ketones, CO₂, alkyl halides |

| i-PrMgCl·LiCl | THF | -20 to 0 | 6-Magnesio-picolinate | Aldehydes, ketones, allylic halides |

| t-BuLi | Et₂O/Pentane | -78 | 6-Lithio-picolinate | Generally more reactive than n-BuLi |

Experimental Protocol: Metal-Halogen Exchange with n-Butyllithium

A solution of this compound (1.0 equiv.) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (1.1 equiv.) in hexanes is added dropwise, and the mixture is stirred for a short period (e.g., 30 minutes). The chosen electrophile (1.2 equiv.) is then added at -78 °C, and the reaction is allowed to warm slowly to room temperature. The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.[6]

Conclusion

This compound demonstrates broad functional group compatibility in a variety of essential organic transformations. The tert-butyl ester is a robust protecting group that withstands the conditions of most palladium-catalyzed cross-coupling reactions, including the basic media of Suzuki and Buchwald-Hartwig reactions. It is also stable during Sonogashira and Stille couplings. While susceptible to cleavage under acidic conditions, its stability in a wide range of other environments makes it an excellent choice for multi-step synthesis.

The C-Br bond at the 6-position of the pyridine ring exhibits the expected reactivity for a 2-bromopyridine, readily participating in oxidative addition to palladium(0) and undergoing metal-halogen exchange at low temperatures. This allows for the introduction of a diverse array of substituents at this position.

This guide provides a foundational understanding of the reactivity and compatibility of this compound. However, as with any substrate, specific reaction optimization may be necessary depending on the nature of the coupling partner and the desired transformation. Careful consideration of the choice of catalyst, ligand, base, and solvent will be key to achieving high yields and purity in the synthesis of complex molecules derived from this valuable building block.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. Stille Coupling | NROChemistry [nrochemistry.com]

- 6. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage Conditions for Tert-butyl 6-bromopicolinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Tert-butyl 6-bromopicolinate, a key building block in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its integrity, purity, and performance in research and drug development applications. This document outlines appropriate handling, storage, and stability testing protocols based on available data for the compound and related chemical structures.

Recommended Storage and Handling

Proper storage and handling are paramount to prevent the degradation of this compound. The following conditions are recommended based on supplier safety data sheets.

Table 1: Recommended Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C (Refrigeration) | To minimize the rate of potential thermal degradation. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[1] | To prevent oxidation and reaction with atmospheric moisture. |

| Light | Store in a dark place | To protect against potential photolytic degradation. |

| Moisture | Keep container tightly sealed in a dry place | The ester functional group is susceptible to hydrolysis. |

Handling Precautions:

-

Use in a well-ventilated area, preferably under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

Stability Profile and Potential Degradation Pathways

While specific, publicly available stability studies on this compound are limited, an understanding of its chemical structure allows for the prediction of potential degradation pathways. The primary points of instability are the tert-butyl ester and the bromo-substituted pyridine ring.

Hydrolysis of the Tert-butyl Ester

The tert-butyl ester group is susceptible to hydrolysis, particularly under acidic or strong basic conditions, to yield 6-bromopicolinic acid and tert-butanol. While generally more stable to basic hydrolysis than other simple esters, cleavage can occur under certain non-aqueous basic conditions[2]. Acid-catalyzed hydrolysis is a more common degradation route.

References

An In-depth Technical Guide to the Safe Handling of Tert-butyl 6-bromopicolinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for tert-butyl 6-bromopicolinate (CAS No. 910044-07-4), a key building block in synthetic and medicinal chemistry. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of research.

Section 1: Chemical and Physical Properties

This compound is a solid heterocyclic compound. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 910044-07-4[1][2] |

| Molecular Formula | C₁₀H₁₂BrNO₂[1][2][3] |

| Molecular Weight | 258.11 g/mol [1][2] |

| Physical Form | Solid |

| Purity | Typically ≥97%[1] |

Section 2: Safety and Hazard Information

This compound is classified as harmful if swallowed and requires careful handling to avoid exposure. The following table summarizes its GHS classification.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | Warning[2] | H302: Harmful if swallowed |

Precautionary Statements:

To mitigate the risks associated with this chemical, the following precautionary measures should be strictly followed:

-

P264: Wash hands and any exposed skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

Section 3: Handling and Storage Protocols

Proper handling and storage are essential for maintaining the stability of this compound and ensuring the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A standardized PPE protocol should be enforced when handling this compound.

Caption: Required Personal Protective Equipment (PPE).

Safe Handling Workflow

The following workflow outlines the standard operating procedure for handling this compound.

Caption: Safe Handling Workflow for this compound.

Storage Conditions

To ensure its stability, this compound should be stored under the following conditions:

-

Temperature: 2-8°C.[2]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[2]

-

Container: Keep in a tightly sealed container.

-

Environment: Store in a dry, well-ventilated area away from incompatible substances.

Section 4: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

The following first-aid measures should be taken in case of exposure.

| Exposure Route | First-Aid Protocol |

| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists. |

Spill Response

A spill of this compound should be handled promptly and safely.

Caption: Spill Response Workflow.

Section 5: Disposal Considerations

Waste generated from the use of this compound must be disposed of as hazardous waste. Follow all federal, state, and local regulations for chemical waste disposal. Do not allow the material to enter drains or waterways.[4]

Section 6: Toxicological Information

The primary known toxicological effect of this compound is its harm if swallowed. Further toxicological properties have not been fully investigated. As with any chemical, unnecessary exposure should be avoided.

Disclaimer: This guide is intended for informational purposes only and does not replace a formal safety data sheet (SDS). Always refer to the SDS provided by the manufacturer before handling any chemical.

References

Tert-butyl 6-bromopicolinate: A Versatile Building Block for Advanced Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Tert-butyl 6-bromopicolinate has emerged as a pivotal heterocyclic building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, combining a reactive bromine atom on the pyridine ring with a sterically bulky tert-butyl ester, offer a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the key chemical features, reactivity, and synthetic applications of this compound, supported by detailed experimental protocols and quantitative data.

Physicochemical Properties

This compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 910044-07-4 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂BrNO₂ | [2] |

| Molecular Weight | 258.11 g/mol | [2][3] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥97% | [3] |

| Storage Temperature | 2-8°C, inert atmosphere | [1][2] |

Spectroscopic Data

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily derived from the reactivity of the C-Br bond at the 6-position of the pyridine ring. This position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups. The tert-butyl ester group is relatively stable under many reaction conditions but can be readily cleaved under acidic conditions to yield the corresponding carboxylic acid, providing an additional site for chemical modification.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be effectively coupled with various aryl and heteroaryl boronic acids or their esters to generate 6-aryl or 6-heteroaryl picolinates. These products are valuable intermediates in the synthesis of biologically active molecules.[8][9][10][11][12]

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reactants: this compound (1.0 equiv.), Arylboronic acid (1.1-1.5 equiv.), Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).

-

Catalyst system: A palladium(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 2-5 mol%) and a suitable ligand (e.g., PPh₃, SPhos, 4-10 mol%).

-

Solvent: A degassed solvent such as toluene, dioxane, or a mixture of DME and water.

-

Procedure: To a reaction vessel under an inert atmosphere, add the catalyst, ligand, base, this compound, and arylboronic acid. Add the solvent and heat the mixture, typically between 80-110°C, until the reaction is complete (monitored by TLC or LC-MS). After cooling, the reaction is worked up by partitioning between an organic solvent and water, followed by purification of the organic layer by column chromatography.

DOT script for Suzuki-Miyaura Coupling Workflow

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is instrumental in synthesizing arylalkynes, which are important structural motifs in many natural products and functional materials.[13][14][15][16][17]

General Experimental Protocol for Sonogashira Coupling:

-

Reactants: this compound (1.0 equiv.), Terminal alkyne (1.1-1.5 equiv.), Base (e.g., Et₃N, DIPEA, 2.0-3.0 equiv.).

-

Catalyst system: A palladium(0) source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Solvent: A degassed solvent such as THF or DMF.

-

Procedure: To a reaction vessel under an inert atmosphere, add the palladium catalyst, copper co-catalyst, this compound, and solvent. Add the base and then the terminal alkyne. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion. The work-up and purification are similar to the Suzuki-Miyaura coupling.

DOT script for Sonogashira Coupling Pathway

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds, allowing for the coupling of aryl halides with a wide variety of primary and secondary amines.[1][14][18][19][20] This reaction is particularly valuable in the synthesis of pharmaceutical compounds, as the arylamine moiety is a common pharmacophore.[21]

General Experimental Protocol for Buchwald-Hartwig Amination:

-

Reactants: this compound (1.0 equiv.), Amine (1.1-1.5 equiv.), Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equiv.).

-

Catalyst system: A palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%) and a bulky electron-rich phosphine ligand (e.g., BINAP, XPhos, RuPhos, 2-10 mol%).[1]

-

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF.

-

Procedure: In a glovebox or under an inert atmosphere, the palladium source, ligand, base, this compound, and amine are combined in the reaction solvent. The mixture is heated, typically between 80-120°C, until the starting material is consumed. The reaction is then cooled, quenched, and the product is isolated and purified.

DOT script for Buchwald-Hartwig Amination Catalytic Cycle

Role in the Synthesis of Bioactive Molecules

The versatility of this compound as a building block has been demonstrated in the synthesis of a variety of biologically active molecules and pharmaceutical intermediates.[22][23][24][25] The ability to introduce diverse substituents at the 6-position of the picolinate core allows for the fine-tuning of pharmacological properties. The pyridine nitrogen can also act as a hydrogen bond acceptor or a coordination site for metal ions in biological systems, making this scaffold particularly attractive for drug design.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its key chemical features, particularly the reactive C-Br bond and the stable yet cleavable tert-butyl ester, enable a wide range of chemical transformations. The palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, provide efficient and modular strategies for the synthesis of complex substituted pyridines. These characteristics make this compound an indispensable tool for researchers and scientists in the development of novel pharmaceuticals and functional materials.

References

- 1. research.rug.nl [research.rug.nl]

- 2. This compound | 910044-07-4 [sigmaaldrich.com]

- 3. 910044-07-4 | this compound - Moldb [moldb.com]

- 4. acdlabs.com [acdlabs.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. utsouthwestern.edu [utsouthwestern.edu]

- 7. rsc.org [rsc.org]

- 8. nbinno.com [nbinno.com]

- 9. scispace.com [scispace.com]

- 10. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

- 16. mdpi.com [mdpi.com]

- 17. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. t-Butyl bromide | C4H9Br | CID 10485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Synthesis of Biologically Active Molecules through Multicomponent Reactions [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Tert-butyl 6-bromohexanoate | C10H19BrO2 | CID 11550568 - PubChem [pubchem.ncbi.nlm.nih.gov]

Role of the tert-butyl ester in picolinate reactivity

An In-depth Technical Guide: The Role of the Tert-Butyl Ester in Picolinate Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinic acid and its derivatives are pivotal building blocks in medicinal chemistry and materials science, largely owing to the versatile reactivity of the pyridine ring and the carboxylate function. The strategic manipulation of the carboxyl group is crucial for directing synthetic pathways and achieving desired molecular architectures. Among the various ester protecting groups, the tert-butyl ester stands out for its unique combination of steric and electronic properties. This technical guide provides a comprehensive overview of the multifaceted role of the tert-butyl ester in modulating the reactivity of picolinates, with a focus on its applications in organic synthesis and implications for drug development. We will delve into its function as a robust protecting group, its influence on reaction selectivity, and the detailed protocols for its introduction and removal.

The Dual Functionality of the Tert-Butyl Ester

The tert-butyl group, when attached to the picolinate carboxyl, is not merely a passive placeholder. It actively influences the molecule's behavior through a combination of steric and electronic effects, serving a dual role as both a protector and a modulator of reactivity.

A Robust Protecting Group

The primary role of the tert-butyl ester is to protect the carboxylic acid functionality. Its significant steric bulk and stability under a wide range of conditions prevent the carboxyl group from participating in unwanted side reactions.[1][2] This is particularly critical during transformations on the pyridine ring or other parts of the molecule that might involve nucleophiles, bases, or reducing agents, against which the tert-butyl ester is exceptionally stable.[2]

A Modulator of Reactivity

Beyond protection, the tert-butyl group exerts a significant influence on the picolinate's reactivity.

-

Steric Hindrance: The bulky nature of the tert-butyl group can physically obstruct the approach of reagents to adjacent sites on the pyridine ring.[1][3] This steric hindrance can be strategically employed to influence the regioselectivity of certain reactions.[1] However, this same property can be a drawback, sometimes leading to lower reaction yields, especially in coupling reactions following deprotection where the newly formed carboxylic acid is sterically congested.[4]

-

Electronic Effects: The tert-butyl group is an electron-donating group through induction.[5] This effect increases the electron density on the pyridine ring, which can influence the rate and outcome of electrophilic aromatic substitution reactions and modulate the reactivity of other functional groups attached to the ring.[5][6]

Synthesis and Deprotection of Tert-Butyl Picolinates

The controlled introduction and removal of the tert-butyl ester are fundamental to its utility in multi-step synthesis.

Synthesis of Tert-Butyl Picolinates

The formation of tert-butyl esters often involves the reaction of a carboxylic acid with a tert-butylating agent. Common methods include using tert-butanol or isobutene gas with a strong acid catalyst, or employing reagents like di-tert-butyl dicarbonate.[2] A more recent method utilizes bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which has shown high yields and faster reaction times, even for challenging substrates like free amino acids.[2]

Experimental Protocol: General Synthesis of a Tert-Butyl Picolinate

This protocol describes a general method for the tert-butylation of a picolinic acid derivative.

-

Preparation: In a round-bottom flask, dissolve the picolinic acid derivative (1.0 equivalent) in a suitable organic solvent (e.g., tert-butyl acetate).

-

Reagent Addition: Add bis(trifluoromethanesulfonyl)imide (Tf₂NH) (catalytic amount, or up to 1.1 equivalents for free amino acids) to the solution at room temperature.[2]

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Deprotection of Tert-Butyl Picolinates

The removal of the tert-butyl group is typically achieved under acidic conditions, which proceed via a stable tert-butyl carbocation, liberating the free carboxylic acid.[2] This deprotection step is crucial for subsequent functionalization, such as amide bond formation.[1] Various methods exist, allowing for chemoselectivity in the presence of other acid-labile protecting groups.[7][8][9]

Table 1: Comparison of Tert-Butyl Ester Deprotection Methods

| Method | Reagents & Conditions | Selectivity & Notes | Reference(s) |

| Strong Acid Catalysis | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), Room Temperature | Common and efficient. Can cleave other acid-labile groups like Boc. | [4] |

| Lewis Acid Catalysis | Zinc Bromide (ZnBr₂) in DCM | Allows for chemoselective deprotection in the presence of certain other acid-labile groups. | [7] |

| Aqueous Acid | Aqueous Phosphoric Acid | Environmentally benign and mild. Tolerates CBZ carbamates, benzyl esters, and TBDMS ethers. | [10] |

| Thermal Deprotection | High Temperature (120-240°C) in a protic solvent, Continuous Flow Reactor | Reagent-free method suitable for certain substrates. | [11] |

| Iodine Catalysis | Molecular Iodine (I₂) in Acetonitrile | Mild and efficient hydrolysis. Compatible with N-Boc, OBn, and OAc groups. | [9] |

Experimental Protocol: Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines the standard procedure for cleaving a tert-butyl ester using TFA.[4]

-

Preparation: Dissolve the tert-butyl picolinate ester (1.0 equivalent) in anhydrous dichloromethane (DCM) (e.g., 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

-

Reagent Addition: To the stirred solution, add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v) at room temperature.

-

Incubation: Allow the reaction to stir at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed.

-

Work-up: Remove the solvent and excess TFA under reduced pressure. The crude carboxylic acid can then be used directly or purified further if necessary.

Caption: Workflow for tert-butyl ester deprotection using TFA.

Applications in Key Chemical Transformations

The strategic placement of a tert-butyl ester on the picolinate scaffold enables a wide range of synthetic manipulations, most notably in cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Halogenated tert-butyl picolinates are valuable substrates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[1] In these contexts, the tert-butyl ester serves two key functions:

-

It protects the carboxylic acid from participating in the catalytic cycle.

-

Its electronic properties, combined with the pyridine nitrogen, influence the reactivity of the carbon-halogen bond, making it amenable to oxidative addition to the palladium catalyst.[1]

This allows for the controlled, stepwise introduction of new carbon-carbon and carbon-heteroatom bonds, building molecular complexity before the final deprotection and functionalization of the carboxylic acid.[1]

Caption: General workflow for Suzuki-Miyaura cross-coupling.[12]

Table 2: Representative Cross-Coupling Reactions

| Reaction Type | Substrates | Catalyst/Base | Product Yield | Notes | Reference(s) |

| C-N Coupling | Aryl Halide, tert-Butylamine | NiBr₂·glyme, 4CzIPN (photocatalyst) | Good to Excellent | tert-Butylamine acts as both a ligand and a base in this photoredox reaction. | [13][14][15] |

| C-O Coupling | Aryl Halide, Phenol | NiBr₂·glyme, 4CzIPN, tert-Butylamine | 94% | Highly efficient phenol cross-coupling at room temperature. | [15] |

| C-N Coupling | Aryl Chloride, Morpholine | Ni(cod)₂, DalPhos Ligand, NaOtBu | Variable | Competitive C-O coupling can occur. Yields are highly dependent on the ligand and base system. | [16] |

Considerations in Drug Development

For scientists in drug discovery and development, the choice of a tert-butyl group has significant pharmacokinetic implications.

-

Metabolic Stability: The tert-butyl group is a common motif in bioactive compounds, but it can be susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[17] This metabolic liability can lead to high clearance, low oral bioavailability, and short half-lives.[17] The primary metabolic route is often the oxidation of one of the methyl groups to a primary alcohol.[17] Researchers should consider this potential "soft spot" and may explore metabolically more stable isosteres, such as the trifluoromethylcyclopropyl group, if high clearance becomes an issue.[17][18]

-

Linker Chemistry: In the development of complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), bifunctional linkers are used to connect two different binding moieties. Tert-butyl esters are frequently incorporated into these linkers to protect carboxylic acid groups during the synthesis.[4] The stability of the ester and the specific conditions required for its removal are critical design considerations.

Conclusion

The tert-butyl ester is a powerful and versatile tool in the synthetic chemist's arsenal for modifying picolinate reactivity. Its role extends far beyond that of a simple protecting group; it is an active participant that influences reaction outcomes through significant steric and electronic effects. A thorough understanding of its behavior—from its installation and robust stability to its controlled removal and impact on metabolic stability—is essential for researchers, scientists, and drug development professionals. By leveraging the unique properties of the tert-butyl ester, it is possible to execute complex synthetic strategies, control regioselectivity, and ultimately design novel molecules for a wide range of applications.

References

- 1. tert-Butyl 5-bromo-6-methylpicolinate | 2404734-24-1 | Benchchem [benchchem.com]

- 2. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ester Deprotection - Wordpress [reagents.acsgcipr.org]

- 9. researchgate.net [researchgate.net]

- 10. tert-Butyl Esters [organic-chemistry.org]

- 11. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Reactive Landscape of Tert-butyl 6-bromopicolinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction